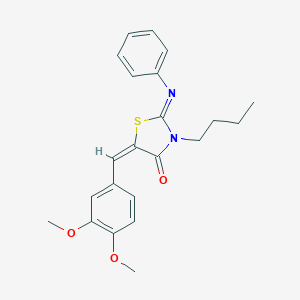
4-fluoro-N-(thiophen-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(thiophen-2-ylmethyl)benzamide, also known as TFB, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. TFB is a benzamide derivative that has a thiophene ring attached to its amide nitrogen, and a fluorine atom on its benzene ring.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide is not fully understood, but it has been suggested that it may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells. It has also been proposed that 4-fluoro-N-(thiophen-2-ylmethyl)benzamide may induce cell cycle arrest and apoptosis in cancer cells. The anti-inflammatory and analgesic properties of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide are thought to be mediated through its interaction with the cyclooxygenase (COX) enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-fluoro-N-(thiophen-2-ylmethyl)benzamide has been found to have a number of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic properties, 4-fluoro-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases. It has also been found to have hepatoprotective effects, which may be useful in the treatment of liver diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-fluoro-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 4-fluoro-N-(thiophen-2-ylmethyl)benzamide has been found to be stable under a wide range of conditions, making it a reliable reagent for use in various experiments. However, one limitation of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 4-fluoro-N-(thiophen-2-ylmethyl)benzamide. One area of interest is the development of novel antitumor agents based on the structure of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide, and to identify other potential therapeutic applications for the compound. Finally, investigations into the potential toxicity of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide are also needed to ensure its safe use in future experiments.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-(thiophen-2-ylmethyl)benzamide can be achieved through a multistep process involving the reaction of 4-fluorobenzaldehyde with thiophene-2-carbaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product, 4-fluoro-N-(thiophen-2-ylmethyl)benzamide, is obtained by the acylation of the amine intermediate with benzoyl chloride.
Applications De Recherche Scientifique
4-fluoro-N-(thiophen-2-ylmethyl)benzamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. 4-fluoro-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel painkillers.
Propriétés
Nom du produit |
4-fluoro-N-(thiophen-2-ylmethyl)benzamide |
|---|---|
Formule moléculaire |
C12H10FNOS |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-fluoro-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H10FNOS/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) |
Clé InChI |
QFRIFIILJSMAKU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298880.png)


![4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298885.png)
![2-[3-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B298886.png)
![3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B298887.png)
![5-[2,5-dimethyl-3-[(Z)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B298888.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298890.png)
![2-[(4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B298892.png)
![N'-(2-oxoindol-3-yl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B298897.png)
![methyl 1-(3,5-dimethylphenyl)-5-{[5-({[ethoxy(oxo)acetyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298900.png)
![(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B298901.png)